The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound “6-Bromo-1H-pyrazolo[4,3-b]pyridine”, the SMILES string is Brc1cnc2cn[nH]c2c1 and the InChI key is FONNZZMIJPHSJP-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and safety classifications. For a similar compound “6-Bromo-1H-pyrazolo[4,3-b]pyridine”, the molecular weight is 198.02, and it is a solid.
Synthesis Analysis
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved using various synthetic strategies, such as starting from a pyrrole precursor [] or utilizing a pyridine precursor [].
Chemical Reactions Analysis
Cross-coupling reactions: The bromine atom allows for the introduction of diverse substituents at the 6th position via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling [].
Mechanism of Action
The mechanism of action for pyrrolo[3,2-b]pyridine derivatives is highly dependent on the specific substituents present on the core structure. For example, derivatives acting as mTOR inhibitors typically bind to the ATP-binding site of the mTOR kinase, thereby inhibiting its activity [].
Applications
Drug discovery: These compounds exhibit various biological activities, making them attractive targets for drug development. They are being investigated as potential treatments for various diseases, including cancer, HIV, and glaucoma [, , ].
Material science: The fluorescent properties of some pyrrolo[3,2-b]pyridine derivatives make them potentially useful in the development of sensors and imaging agents [].
Compound Description: This class of compounds, characterized by a morpholine substituent at the 6-position of the pyridine ring, are potent mTOR kinase inhibitors. [] They exhibit therapeutic potential for diseases like idiopathic pulmonary fibrosis, where mTOR kinase inhibition is a viable treatment strategy. []
Relevance: These compounds share the core 1H-pyrrolo[3,2-b]pyridine structure with 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine. The variation lies in the substituents on the pyridine ring, highlighting the versatility of this scaffold for developing compounds with different biological activities. []
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine
Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] It was synthesized to explore the structure-activity relationship and pharmacological properties of deaza analogs in comparison to the parent compound. []
Relevance: Although this compound features a pyrrolo[3,2-c]pyridine core, which is isomeric to the pyrrolo[3,2-b]pyridine core of 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, its exploration as a deaza analog highlights the significance of structural modifications in drug design and the potential of exploring isomeric heterocyclic scaffolds for desired biological activity. []
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: Similar to the previous compound, this is another deaza analog of 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] Its synthesis aimed to further investigate the impact of nitrogen removal on the biological activity of this class of anxiolytic agents. []
α- and γ-1H-Pyrrolo[3,2-b]pyridines
Compound Description: These regioisomeric compounds are synthesized by reacting 3-aminopyrrole with trifluoromethyl-β-diketones. [] The regioselectivity of the reaction is influenced by factors like the reaction conditions, presence of catalysts, and pKa of the medium, offering control over the synthesis of specific isomers. []
Relevance: The synthesis of these compounds emphasizes the importance of regiochemistry in the pyrrolo[3,2-b]pyridine scaffold. The study showcases how different reaction conditions can lead to distinct isomers, which is crucial information when considering potential synthetic routes for 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives. []
Compound Description: This compound, 3,7-dideazaxanthine, is a xanthine oxidase inhibitor. [] Xanthine oxidase plays a role in uric acid production, making its inhibitors relevant in treating conditions like gout. []
Relevance: Although structurally different from 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, 3,7-dideazaxanthine shares the common feature of a fused pyridine and pyrrole ring system. Studying its synthesis and biological activity could provide insights into the development of other biologically active compounds based on modified pyrrolopyridine frameworks. []
Compound Description: These compounds exhibit promising anti-HIV activity, specifically targeting HIV-1 integrase. [] They are synthesized through a multistep process involving a Suzuki coupling reaction. []
Relevance: The presence of a halogen, particularly bromine, in 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine directly correlates with the 7-halogenated 1H-pyrrolo[3,2,b]pyridine acetic acid derivatives. This structural similarity suggests that 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine could also be a valuable precursor for synthesizing novel anti-HIV agents. []
Compound Description: This compound is a D4-like dopamine receptor antagonist. [] It has been studied for its effects on Daphnia magna swimming behavior, potentially serving as a model for studying dopaminergic signaling. []
Relevance: L-745, 870 shares the pyrrolo[2,3-b]pyridine core with 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, demonstrating the scaffold's versatility in interacting with diverse biological targets. []
Compound Description: This compound acts as an inhibitor of serum amyloid A protein (SAA) by inhibiting p38 MAP-kinase. [] It shows potential as a therapeutic agent for treating ocular hypertension by modulating SAA expression. []
Relevance: This compound shares the 1H-pyrrolo[3,2-b]pyridine core with 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine. It highlights the scaffold's drug-like properties and its potential for treating ocular diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards